[allyl(cyclopentyl)amino](2-methoxy-5-methylphenyl)acetic acid
Overview
Description
[allyl(cyclopentyl)amino](2-methoxy-5-methylphenyl)acetic acid is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.18344366 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Research on the degradation of various compounds through advanced oxidation processes (AOPs) demonstrates the significance of understanding chemical reactions and degradation pathways for environmental remediation. For instance, the study by Qutob et al. (2022) on the degradation of acetaminophen highlights the potential for AOPs in treating pollutants in aqueous media, emphasizing the need for understanding the chemical behavior of complex compounds in environmental contexts.
Role in Flavor and Color Production
The research into S-substituted cysteine derivatives by Veĺišek and Kubec (2018) provides insights into the biochemical processes underlying the formation of flavors and colors in alliaceous plants. This highlights the potential applications of chemical compounds in food science and technology, particularly in enhancing or modifying the sensory properties of food products.
Pharmacological Applications in Psychiatry
The exploration of N-acetylcysteine (NAC) in psychiatry, as discussed by Dean et al. (2011), underscores the therapeutic potential of chemical derivatives in treating psychiatric disorders. This opens avenues for researching the pharmacological properties of similar compounds, including their mechanisms of action and therapeutic efficacy in various medical conditions.
Biochemical Properties and Therapeutic Potential
The study on the chemical and biological properties of S-1-Propenyl-l-Cysteine in aged garlic extract by Kodera et al. (2017) illustrates the comprehensive approach to understanding the pharmacological effects of specific chemical compounds. Such research informs the development of dietary supplements and functional foods based on their health-promoting properties.
While these studies do not directly address the specific chemical compound , they collectively underscore the importance of chemical research in advancing our understanding of the environmental, nutritional, and pharmacological applications of complex chemical compounds. Further research is needed to directly explore the specific applications of "allyl(cyclopentyl)aminoacetic acid" in scientific research.
Properties
IUPAC Name |
2-[cyclopentyl(prop-2-enyl)amino]-2-(2-methoxy-5-methylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-4-11-19(14-7-5-6-8-14)17(18(20)21)15-12-13(2)9-10-16(15)22-3/h4,9-10,12,14,17H,1,5-8,11H2,2-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZWNXWCPCNAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C(=O)O)N(CC=C)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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